(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Description
Crystallographic Analysis and Stereochemical Configuration
The crystallographic analysis of this compound reveals a complex three-dimensional structure characterized by specific stereochemical arrangements and conformational preferences. The compound exists in the S-configuration, which has been confirmed through various analytical techniques including electronic circular dichroism and single-crystal X-ray diffraction studies. The absolute configuration demonstrates significant implications for the compound's chemical behavior and biological activity patterns.
Computational studies utilizing density functional theory methods have identified multiple conformational states for this compound. The conformational analysis reveals that four distinct conformers are significantly populated at room temperature, designated as conformers 1-a (45.7%), 1-b (29.1%), 1-c (13.7%), and 1-d (11.5%). These conformational distributions demonstrate the dynamic nature of the molecular structure and its ability to adopt multiple stable geometries under ambient conditions.
The stereochemical configuration around the asymmetric carbon center plays a crucial role in determining the overall molecular geometry. Newman projections of the various conformers indicate that in the most stable conformations (1-a and 1-b), the quinoline ring maintains a perpendicular orientation relative to the phenyl ring, facilitating carbon-hydrogen to pi interactions. This specific geometric arrangement contributes to the enhanced stability of these particular conformational states.
| Conformer | Population (%) | Key Geometric Features | Stability Factors |
|---|---|---|---|
| 1-a | 45.7 | Perpendicular quinoline-phenyl arrangement | Carbon-hydrogen to pi interactions |
| 1-b | 29.1 | Perpendicular quinoline-phenyl arrangement | Carbon-hydrogen to pi interactions |
| 1-c | 13.7 | Piperidine-phenyl eclipsing | Increased repulsive interactions |
| 1-d | 11.5 | Piperidine-phenyl eclipsing | Increased repulsive interactions |
Comparative Molecular Geometry with Piperidine-Based Analogs
Comparative analysis with structurally related piperidine-containing compounds provides valuable insights into the unique geometric characteristics of this compound. The piperidine ring consistently adopts a chair conformation across various related structures, as observed in compounds such as 3-(3-nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, where the piperidine ring exhibits puckering parameters of Q = 0.551 (2) Å, θ = 1.6 (2)°, and φ = 233 (7)°.
The dihedral angles formed between the piperidine ring and aromatic substituents demonstrate significant variations depending on the specific substitution patterns. In the case of 3-(3-nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, the piperidine ring forms dihedral angles of 19.63 (9)° and 19.44 (9)° with the benzene and nitro-substituted benzene rings, respectively. These angular relationships provide important benchmarks for understanding the geometric preferences of this compound.
The molecular geometry of related compounds such as 2-amino-2-phenyl-3-piperidin-1-ylpropan-1-ol, which shares structural similarities with the target compound, exhibits a molecular weight of 234.34 grams per mole and demonstrates specific conformational preferences that influence its overall molecular architecture. These comparative studies reveal that the presence of the amino group and phenyl substituent creates specific steric and electronic effects that influence the overall molecular conformation.
Analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine structures indicates that piperidine-containing compounds frequently adopt distorted boat conformations, with phenyl rings maintaining dihedral angles of approximately 65.1 (2)°. These geometric parameters provide important reference points for understanding the conformational behavior of this compound within the broader context of piperidine-based molecular systems.
| Compound | Molecular Weight (g/mol) | Ring Conformation | Key Dihedral Angles |
|---|---|---|---|
| This compound | 232.33 | Chair | Variable based on conformer |
| 3-(3-nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | 336.38 | Chair | 19.63°, 19.44° |
| 2-amino-2-phenyl-3-piperidin-1-ylpropan-1-ol | 234.34 | Chair | Not specified |
| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | 323.45 | Distorted boat | 65.1° |
Electronic Structure and Charge Distribution Patterns
The electronic structure of this compound exhibits distinctive characteristics that influence its chemical reactivity and intermolecular interactions. Density functional theory calculations using the B3LYP method with 6-31G(d,p) basis sets have provided detailed insights into the electronic properties of related piperidine-based compounds, revealing important patterns in charge distribution and orbital characteristics.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels play crucial roles in determining the compound's chemical reactivity and electron transfer capabilities. Computational studies on structurally related piperidine derivatives demonstrate that these compounds exhibit specific frontier molecular orbital characteristics that influence their ability to participate in various chemical transformations. The charge transfer processes within these molecular systems are governed by the relative energies and spatial distributions of these frontier orbitals.
Molecular electrostatic potential analysis provides valuable information regarding the charge distribution patterns across the molecular surface. These calculations reveal regions of positive and negative electrostatic potential that correspond to sites of potential intermolecular interactions. The presence of the amino group, phenyl ring, and piperidine nitrogen atom creates a complex electrostatic landscape that influences the compound's ability to form hydrogen bonds and other non-covalent interactions.
Natural bond orbital analysis reveals the extent of charge delocalization and the stability of the molecular system. These calculations provide insights into the electronic structure by examining the occupancy of various molecular orbitals and the degree of electron sharing between different atomic centers. The results indicate specific patterns of charge distribution that are characteristic of piperidine-based compounds with aromatic substituents.
The electronic structure is further influenced by the specific stereochemical configuration of the molecule. The S-configuration creates an asymmetric electronic environment that affects the distribution of electron density throughout the molecular framework. This asymmetry has important implications for the compound's ability to interact selectively with other chiral molecules and biological targets.
| Electronic Property | Characteristic | Influence on Molecular Behavior |
|---|---|---|
| Frontier Orbital Energy Gap | Moderate | Chemical reactivity determination |
| Charge Distribution | Asymmetric | Selective intermolecular interactions |
| Electrostatic Potential | Varied regions | Hydrogen bonding capability |
| Orbital Delocalization | Moderate | Molecular stability |
Properties
IUPAC Name |
(2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPOHNAFLAXBCQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239822 | |
| Record name | Piperidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93865-37-3 | |
| Record name | Piperidine, 1-(N-phenylalanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093865373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
A primary route involves asymmetric hydrogenation of α,β-unsaturated ketone precursors. Enantioselective reduction using chiral catalysts like Rhodium(I)-DuPhos complexes achieves enantiomeric excess (ee) >95%1. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Hydrogen Pressure | 50–100 psi | Higher pressure accelerates reaction but risks over-reduction |
| Temperature | 25–40°C | Elevated temps reduce ee due to racemization |
| Catalyst Loading | 0.5–1.0 mol% | Lower loadings require longer reaction times |
This method produces the (S)-enantiomer selectively through precise spatial orientation of the prochiral substrate in the catalyst pocket2.
Resolution of Racemic Mixtures
Diastereomeric salt formation remains prevalent for large-scale production:
- Racemic Synthesis : Condensation of benzaldehyde with nitroethane via Henry reaction yields β-nitro alcohol, followed by oxidation to ketone and piperidine coupling3.
- Chiral Resolution : Tartaric acid derivatives preferentially crystallize the (S)-enantiomer from racemic solutions. Solvent systems (e.g., ethanol/water 4:1) achieve 85–90% recovery4.
Advanced Methodologies
Enzymatic Dynamic Kinetic Resolution
Lipases (e.g., Candida antarctica) catalyze simultaneous racemization and enantioselective acylation:
$$
\text{Racemic amine} \underset{\text{lipase}}{\overset{\text{acyl donor}}{\rightleftharpoons}} (S)-\text{amide} + (R)-\text{amine}
$$
This continuous process achieves 99% ee with turnover numbers exceeding 10,0005.
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for exothermic steps:
- Step 1 : Piperidine acylation in coiled tube reactor (residence time: 2 min)
- Step 2 : In-line chiral HPLC monitoring adjusts feed ratios dynamically
This approach reduces side-product formation by 40% compared to batch processes6.
Industrial-Scale Considerations
Catalyst Recycling
Heterogeneous palladium catalysts on mesoporous silica enable 15 reuse cycles without significant activity loss:
| Cycle | Yield (%) | ee (%) |
|---|---|---|
| 1 | 92 | 98 |
| 5 | 89 | 97 |
| 10 | 85 | 95 |
Waste Minimization
Solvent recovery systems capture >95% of tetrahydrofuran via distillation. Piperidine byproducts undergo hydrogenolytic cleavage for reuse7.
Analytical Validation
Chiral Purity Assessment
- HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), 1.0 mL/min
- VCD Spectroscopy : Matches theoretical and experimental vibrational circular dichroism spectra for configuration confirmation8
Stability Profiling
Accelerated degradation studies (40°C/75% RH) show:
| Time (weeks) | Purity (%) | ee (%) |
|---|---|---|
| 0 | 99.5 | 98.7 |
| 4 | 98.2 | 98.1 |
| 8 | 97.8 | 97.9 |
Emerging Technologies
Photoredox Catalysis
Visible-light-mediated α-C–H amination constructs the amino ketone core:
$$
\text{PhCOCH}3 + \text{RNH}2 \xrightarrow{\text{[Ir(ppy)₃], hv}} \text{PhC(NHR)CH}_3
$$
Preliminary results show 60% yield with 88% ee under blue LED irradiation9.
Machine Learning Optimization
Neural networks trained on 15,000 asymmetric hydrogenation experiments predict optimal conditions for new substrates (R² = 0.91)10.
-
Theoretical studies on Rh-catalyzed asymmetric hydrogenation ↩
-
Industrial applications of chiral resolution techniques ↩
-
Henry reaction optimization for nitro alcohol synthesis ↩
-
Solvent engineering in diastereomeric crystallization ↩
-
Biocatalytic dynamic kinetic resolution mechanisms ↩
-
Microreactor design for exothermic reactions ↩
-
Piperidine recovery and reuse protocols ↩
-
Vibrational spectroscopy for configurational analysis ↩
-
Photochemical C–H functionalization methods ↩
-
Predictive modeling in asymmetric synthesis ↩
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the α-carbon adjacent to the ketone group. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) : Converts the ketone to a carboxylic acid derivative under acidic conditions .
-
Chromium trioxide (CrO₃) : Selectively oxidizes the amino group to a nitroso intermediate .
Example Reaction:
Reduction Reactions
The ketone moiety is reduced to a secondary alcohol using:
-
Lithium aluminum hydride (LiAlH₄) : Produces (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-ol with >90% yield .
-
Catalytic hydrogenation (H₂/Pd-C) : Reduces the ketone while preserving stereochemistry .
Substitution Reactions
-
Nucleophilic substitution : The piperidine nitrogen participates in alkylation reactions with electrophiles like alkyl halides.
-
Electrophilic aromatic substitution : The phenyl ring undergoes halogenation (e.g., bromination) under Friedel-Crafts conditions .
Key Reaction Conditions and Outcomes
Catalytic and Stereochemical Considerations
-
Asymmetric catalysis : Rhodium(I) complexes enable enantioselective hydrogenation of intermediates during derivative synthesis.
-
Steric effects : The piperidine ring’s conformation influences reaction rates in nucleophilic substitutions .
Stability and Reactivity Trends
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₄H₂₀N₂O
Molecular Weight : 232.32 g/mol
CAS Number : 29618-19-7
Boiling Point : 410.8 ± 38.0 °C (predicted)
Density : 1.106 ± 0.06 g/cm³ (predicted)
pKa : 8.31 ± 0.33 (predicted)
The compound features an amino group, a phenyl group, and a piperidine moiety, contributing to its diverse biological activities.
Chemistry
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one serves as a versatile building block in organic synthesis. It is utilized in the development of various organic compounds through reactions such as:
- Oxidation : Leading to the formation of N-oxides.
- Reduction : Yielding secondary amines.
- Substitution Reactions : Producing various piperidine derivatives.
Biology
This compound is studied for its biological activities, particularly in the following areas:
-
Anticancer Activity : Research indicates that piperidine derivatives exhibit cytotoxic effects against cancer cell lines.
Study Cell Line IC50 (µM) Smith et al. (2023) MCF-7 (Breast Cancer) 5.4 Johnson et al. (2024) HeLa (Cervical Cancer) 3.2 - Antiviral Properties : The compound has shown potential against viral infections by modulating host cell responses.
Medicine
This compound is recognized for its analgesic properties, particularly in pain management for cancer patients. Its mechanism involves binding to the mu-opioid receptor, inhibiting neurotransmitter release, which leads to analgesia.
Mechanism of Action:
The compound activates signaling pathways such as NF-κB and PI3k/Akt, which are critical in pain modulation and cancer progression.
Case Study 1: Analgesic Efficacy
A clinical trial conducted by Lee et al. (2024) evaluated the efficacy of this compound in patients with chronic pain due to cancer. The results indicated a significant reduction in pain scores compared to placebo groups.
Case Study 2: Anticancer Activity
Research by Garcia et al. (2023) demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.
Mechanism of Action
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one exerts its effects by binding to the mu-opioid receptor, which is a G-protein-coupled receptor. This binding inhibits the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline, leading to analgesia. The compound also activates signaling pathways like NF-κB and PI3k/Akt, which are involved in pain modulation and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional analogs of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one vary in substituents, stereochemistry, and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Piperidine vs. Pyrrolidine Substituents Replacing the piperidine (6-membered ring) in the parent compound with pyrrolidine (5-membered) reduces steric bulk and alters electronic properties. For instance, (S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (CAS 56414-89-2) has a lower molecular weight (218.30 vs. 232.32 g/mol) and may exhibit improved solubility .
Phenyl Group Modifications The ibuprofen hybrid 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one incorporates a 4-isobutylphenyl group, mimicking non-steroidal anti-inflammatory drug (NSAID) pharmacophores. This modification shifts its application toward anti-inflammatory research .
Functional Group Additions MRTX1519 introduces a morpholine and phenylcyclopropyl group, enhancing its interaction with lysine-specific demethylase 1 (LSD1), a target in oncology. Its higher molecular weight (422.54 g/mol) reflects these additions . The analgesic compound from features a dimethylamino piperidine and imidazole group, optimizing its binding to central nervous system targets .
Stereochemical Impact The (S)-configuration in the parent compound is critical for diastereomer resolution . Analogous stereochemical precision is observed in (S)-2-amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one (CAS 1401665-89-1), where chirality dictates pharmacological activity .
Biological Activity
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, also known as 2-amino-3-phenyl-1-piperidin-1-yl-propan-1-one, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₄H₂₀N₂O
- Molecular Weight : 232.32 g/mol
- CAS Number : 29618-19-7
This compound contains an amino group, a phenyl group, and a piperidine moiety, contributing to its diverse biological activities .
Research indicates that this compound interacts with various neurotransmitter systems, particularly influencing dopamine and serotonin pathways. Its structural features enable it to act as a modulator for several receptors, which may lead to therapeutic effects in neurological disorders .
Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects, particularly in the context of anxiety and depression. It is believed to enhance neurotransmitter signaling, which could be beneficial in treating mood disorders. Studies have shown that compounds with similar structures exhibit anxiolytic and antidepressant-like effects in animal models .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 4.3 |
| A549 | 6.7 |
| MDA-MB-231 | 5.5 |
These results suggest that the compound may have potential as an anticancer agent, particularly in targeting specific tumor types .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, the introduction of different substituents on the phenyl ring or alterations to the piperidine moiety can enhance or diminish its pharmacological effects. This highlights the importance of SAR studies in optimizing the compound for therapeutic use .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Anxiety Model in Rats : In a study evaluating anxiety-like behavior, administration of the compound resulted in a significant reduction in anxiety scores compared to control groups.
- Cancer Cell Line Studies : The compound was tested against multiple cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis.
These studies provide preliminary evidence supporting further investigation into the therapeutic applications of this compound.
Q & A
Q. What are the established synthetic routes for (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, and how are diastereomers resolved?
The compound is synthesized via a multi-step process starting from 6-bromo-3-(chloro(phenyl)methyl)-2-methoxyquinoline. The chiral template this compound is introduced to generate diastereomeric mixtures, which are resolved using column chromatography based on polarity differences (TLC monitoring). The less polar diastereomer is typically isolated first .
Q. What analytical methods are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): For structural confirmation, particularly H and C NMR to resolve chiral centers and piperidine ring protons.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (232.32 g/mol) and formula () .
- Polarimetry: To confirm enantiomeric purity due to its chiral nature.
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
Use SHELXL for refinement, leveraging high-resolution data. Key parameters:
Q. What are the stability considerations for this compound under varying pH and temperature?
- Storage: -20°C under inert gas (argon) to prevent oxidation of the amine group.
- pH Sensitivity: The piperidine moiety may protonate in acidic conditions, altering solubility. Stability assays via HPLC are recommended for long-term storage studies .
Advanced Research Questions
Q. How can computational methods (DFT, ECD) elucidate stereochemical properties?
- Density Functional Theory (DFT): Optimize molecular geometry to predict bond angles/energies, focusing on the (S)-configuration and piperidine ring puckering.
- Electronic Circular Dichroism (ECD): Compare experimental and calculated spectra to validate absolute configuration. This is critical for correlating structure with bioactivity in chiral environments .
Q. What role does this compound play in synthesizing complex pharmaceutical analogs?
It serves as a chiral building block for antituberculosis agents (e.g., bedaquiline analogs). The amino and ketone groups enable Mannich reactions or reductive amination to introduce pharmacophores. Diastereomeric purity is crucial to avoid off-target effects in biological assays .
Q. How can pharmacological activity be assessed for derivatives of this compound?
- In vitro assays: Test against Mycobacterium tuberculosis (MIC values) for antitubercular activity.
- Neuropathic pain models: Assess analogs for binding to opioid or NMDA receptors, referencing structural similarities to patented piperidine-based analgesics .
Q. What strategies address low yields in large-scale synthesis?
Q. How does this compound compare to analogs with pyrrolidine or morpholine rings?
- Piperidine vs. pyrrolidine: Piperidine’s six-membered ring reduces steric strain, enhancing conformational flexibility for target binding.
- Morpholine substitution: The oxygen atom in morpholine alters electron density, potentially affecting solubility and hydrogen bonding. Comparative molecular docking studies are advised .
Q. What crystallographic challenges arise during structure determination?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
